molecular formula C16H13NO3 B367050 1-(4-methoxybenzyl)-1H-indole-2,3-dione CAS No. 31541-32-9

1-(4-methoxybenzyl)-1H-indole-2,3-dione

Cat. No. B367050
CAS RN: 31541-32-9
M. Wt: 267.28g/mol
InChI Key: UVWAONYGMZFGDE-UHFFFAOYSA-N
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Description

The compound “1-(4-methoxybenzyl)-1H-indole-2,3-dione” is likely to be an indole derivative. Indoles are a class of organic compounds that contain a benzene ring fused to a pyrrole ring. In this case, the indole is substituted at the 1-position with a 4-methoxybenzyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the indole core, followed by functionalization at the 1-position with the 4-methoxybenzyl group. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would consist of an indole core with a 4-methoxybenzyl group attached at the 1-position. The presence of the methoxy group could potentially influence the compound’s reactivity and physical properties .


Chemical Reactions Analysis

As an indole derivative, this compound could potentially undergo a variety of chemical reactions. The reactivity of indoles is primarily influenced by the electron-rich pyrrole ring, which can undergo electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the methoxy group could potentially increase the compound’s solubility in polar solvents .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of 5H-Benzo[b]carbazole-6,11-diones : This compound has been utilized in the synthesis of various derivatives like 5H-benzo[b]carbazole-6,11-diones, indicating its role in complex organic synthesis processes (Miki, Tsuzaki, & Matsukida, 2002).
  • Structural Analysis : Studies such as the analysis of 5-Chloro-1-(4-methoxybenzyl)indoline-2,3-dione provide insights into the molecular structure and interactions of this compound, which is crucial for understanding its chemical behavior (Wu, Zheng, Cao, & Xiao, 2011).

Chemical Transformations and Synthesis

  • Antitumor Activity : The compound has been used to develop new indole derivatives containing pyrazoles with potential antitumor activity. It serves as a key intermediate in these syntheses, indicating its importance in medicinal chemistry (Farghaly, 2010).
  • Elaboration in Complex Synthesis : It has been used in regioselective Diels-Alder reactions for the elaboration of the A-ring of the kinamycins, showcasing its versatility in organic synthesis (Weeratunga, Prasad, Dilley, Taylor, & Dmitrienko, 1990).
  • Synthesis of Ellipticine : This compound plays a key role in the synthesis of ellipticine, an important compound in pharmacology (Miki, Hachiken, & Yanase, 2001).

Photolytic Behaviour and Sensing Capabilities

  • Photolytic Behaviour Study : Research on the photolytic behavior of 1H-indole-2,3-dione derivatives, such as 1-(4-methoxybenzyl)-1H-indole-2,3-dione, is essential for understanding their stability and potential applications in industries like pharmaceuticals and cosmetics (Dimitrijević, Cvetković, Radovanovic, Nikolić, & Radovanović, 2016).
  • Selective Chemosensors for Fe3+ Ions : The compound has been identified as having potential as a chemosensor for Fe3+ ions due to its selective detection capabilities, which is significant for analytical chemistry applications (Fahmi, Kurniawan, Yuliati, & Lintang, 2019).

Future Directions

The study of indole derivatives is a rich field with many potential applications in medicinal chemistry and drug discovery. Future research could explore the biological activity of this compound and its potential uses in the treatment of various diseases .

properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-20-12-8-6-11(7-9-12)10-17-14-5-3-2-4-13(14)15(18)16(17)19/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWAONYGMZFGDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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